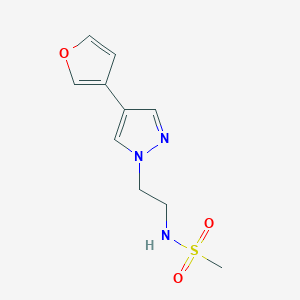

N-(2-(4-(呋喃-3-基)-1H-吡唑-1-基)乙基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a complex organic molecule that contains a furan ring and a pyrazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a heterocyclic compound characterized by a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are often synthesized using methods such as palladium-catalyzed coupling reactions . Pyrazole compounds can be synthesized through the reaction of hydrazines with 1,3-diketones .Chemical Reactions Analysis

Furan and pyrazole rings can participate in a variety of chemical reactions. Furans can undergo reactions such as electrophilic substitution and oxidation . Pyrazoles can react with electrophiles at the nitrogen atoms, and can also undergo N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, furan and pyrazole compounds can exhibit aromaticity, and they may have polar characteristics due to the presence of nitrogen and oxygen atoms .科学研究应用

呋喃基甲烷衍生物的高产率合成

一项研究探索了一种两相反应体系,用于从糠醛和呋喃中高产率生产三(呋喃基)甲烷衍生物。该策略利用了酸性水相,包括 -SO3H 官能化的离子液体,从而显着抑制了聚合物的形成并增加了所需产物的产率。研究突出了在这种情况下具有烷基链连接基的离子液体的有效性 (Shinde & Rode, 2017)。

催化 C-H 活化

已经对 Ru(II) 配合物 TpRu(CO)(NCMe)(Me) 进行了研究,涉及在呋喃的 2 位发生碳氢键活化,产生甲烷和 TpRu(CO)(NCMe)(芳基) 化合物。该研究证明了该配合物作为催化剂在乙烯和呋喃形成 2-乙基呋喃中的作用 (Pittard et al., 2004)。

糖基甲磺酸酯的偶联

在一项研究中,在二芳基硼酸催化剂的存在下,将糖基甲磺酸酯与部分受保护的吡喃糖苷和呋喃糖苷受体偶联。这项研究提供了对这些化合物区域和立体选择性偶联的见解,为复杂碳水化合物的合成提供了潜在的应用 (D’Angelo & Taylor, 2016)。

有机金属催化剂

一项研究重点关注了源自双(吡唑-1-基)甲烷的杂蝎配体的 Cr(III) 配合物,该配合物在乙烯三聚为 1-己烯中表现出活性。这项研究有助于了解有机金属催化剂及其在工业过程中的应用 (Zhang, Braunstein, & Hor, 2008)。

金属配位的配体

对 N-[2-(吡啶-2-基)乙基] 甲烷、苯和甲苯磺酰胺衍生物作为金属配位的潜在配体进行了研究。该研究详细阐述了它们的分子和超分子结构,展示了它们在配位化学领域的潜力 (Jacobs, Chan, & O'Connor, 2013)。

属性

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-17(14,15)12-3-4-13-7-10(6-11-13)9-2-5-16-8-9/h2,5-8,12H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNODQRNHTGDXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2920439.png)

![(Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2920443.png)

![4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2920445.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2920451.png)

![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2920452.png)

![2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2920459.png)

![Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2920460.png)